molecular formula C15H11Cl3N2O2S B4114736 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Cat. No. B4114736
M. Wt: 389.7 g/mol
InChI Key: PBTMKKZJPQCORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division and proliferation. Additionally, it also inhibits the activity of various inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it also reduces inflammation by inhibiting the activity of various cytokines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is its potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, it also possesses anti-inflammatory and antiviral properties, making it a versatile compound for the treatment of various diseases. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are required to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, the development of novel formulations and delivery systems can improve its bioavailability and efficacy. Finally, the identification of new therapeutic applications for this compound can expand its potential uses in various fields.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its potent antitumor, anti-inflammatory, and antiviral properties make it a versatile compound for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and biochemical and physiological effects. The optimization of its synthesis method, development of novel formulations, and identification of new therapeutic applications can expand its potential uses in various fields.

Scientific Research Applications

2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. Additionally, it has also been shown to possess anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-phenyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2S/c16-11-8-13(18)14(9-12(11)17)23(21,22)20-7-6-19-15(20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTMKKZJPQCORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Reactant of Route 2
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

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